REACTION_CXSMILES
|
C(O[C:4](=[O:13])[C:5]1[CH:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:12])[CH:6]=1)C.[CH3:14][NH2:15]>CO>[NH2:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([NH2:12])[N:8]=1)[C:4]([NH:15][CH3:14])=[O:13]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)N)N)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)NC)C=C(N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.214 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |